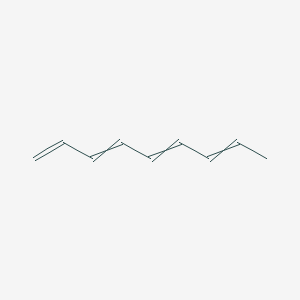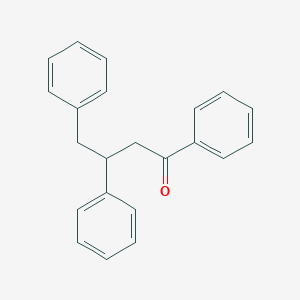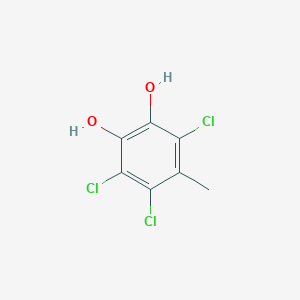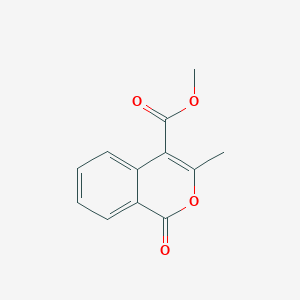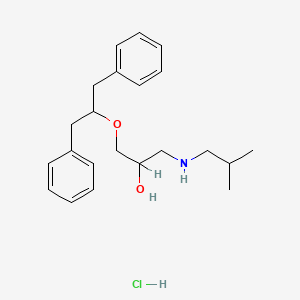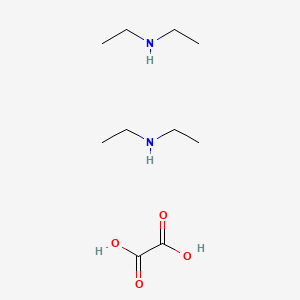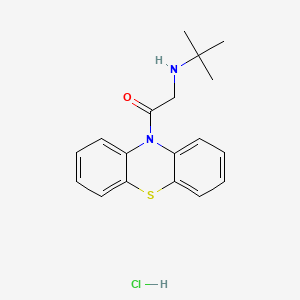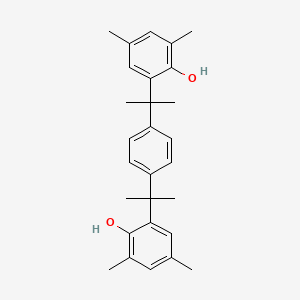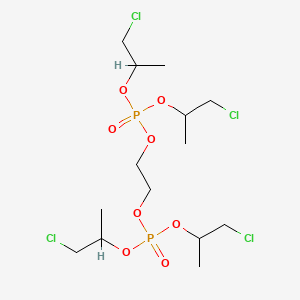
Tetrakis(1-chloroisopropyl) 1,2-ethanediyl bis(phoshate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(1-chloroisopropyl) 1,2-ethanediyl bis(phosphate) is a chemical compound with the molecular formula C14H28Cl4O8P2. It contains 56 atoms in total, including 28 hydrogen atoms, 14 carbon atoms, 8 oxygen atoms, 2 phosphorus atoms, and 4 chlorine atoms . This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of Tetrakis(1-chloroisopropyl) 1,2-ethanediyl bis(phosphate) involves several steps. One common method includes the reaction of phosphorus oxychloride with 1-chloroisopropanol under controlled conditions. The reaction typically requires a catalyst and is carried out in a reaction kettle. The mixture is stirred at a specific temperature, and the generated hydrogen chloride gas is removed. The product is then purified through processes such as washing, filtration, and distillation .
Analyse Des Réactions Chimiques
Tetrakis(1-chloroisopropyl) 1,2-ethanediyl bis(phosphate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tetrakis(1-chloroisopropyl) 1,2-ethanediyl bis(phosphate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Tetrakis(1-chloroisopropyl) 1,2-ethanediyl bis(phosphate) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use
Propriétés
Numéro CAS |
34621-99-3 |
|---|---|
Formule moléculaire |
C14H28Cl4O8P2 |
Poids moléculaire |
528.1 g/mol |
Nom IUPAC |
2-[bis(1-chloropropan-2-yloxy)phosphoryloxy]ethyl bis(1-chloropropan-2-yl) phosphate |
InChI |
InChI=1S/C14H28Cl4O8P2/c1-11(7-15)23-27(19,24-12(2)8-16)21-5-6-22-28(20,25-13(3)9-17)26-14(4)10-18/h11-14H,5-10H2,1-4H3 |
Clé InChI |
BUMSXEVUCFMUJR-UHFFFAOYSA-N |
SMILES canonique |
CC(CCl)OP(=O)(OCCOP(=O)(OC(C)CCl)OC(C)CCl)OC(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)
